2-(4-Benzyloxyphenyl)phenol
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Overview
Description
2-(4-Benzyloxyphenyl)phenol, also known as 4’-(benzyloxy)[1,1’-biphenyl]-2-ol, is an organic compound with the molecular formula C19H16O2. This compound is characterized by a phenol group substituted with a benzyloxy group at the para position of the phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxyphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-benzyloxybromobenzene with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar nucleophilic aromatic substitution reactions, but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxyphenyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(4-Benzyloxyphenyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The benzyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins . These interactions can modulate enzyme activity and cellular signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)phenol: Similar structure but lacks the additional phenyl ring, resulting in different chemical and physical properties.
4-(Benzyloxy)phenol: Similar structure but with the benzyloxy group at a different position, affecting its reactivity and applications.
Uniqueness
2-(4-Benzyloxyphenyl)phenol is unique due to the presence of both a benzyloxy group and an additional phenyl ring, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-19-9-5-4-8-18(19)16-10-12-17(13-11-16)21-14-15-6-2-1-3-7-15/h1-13,20H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOHRQAGIOGVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602450 |
Source
|
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889951-05-7 |
Source
|
Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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